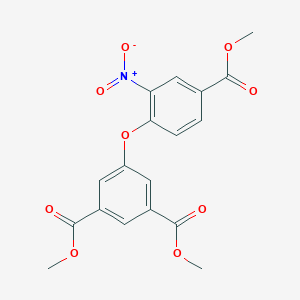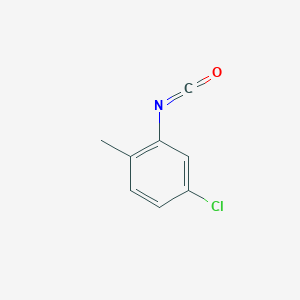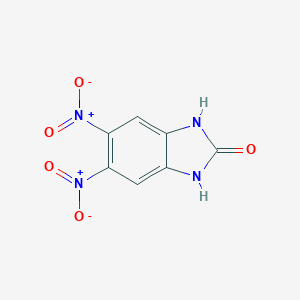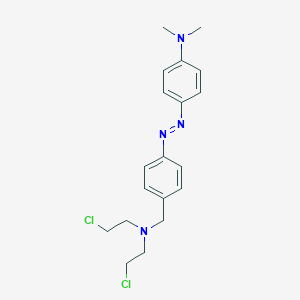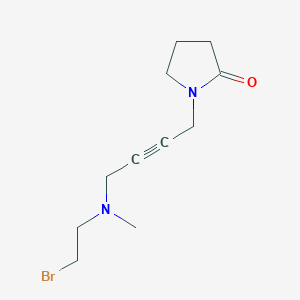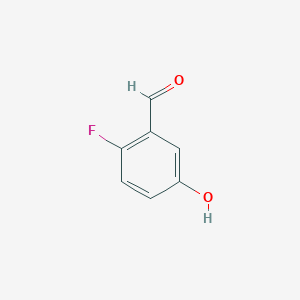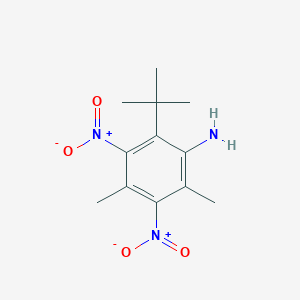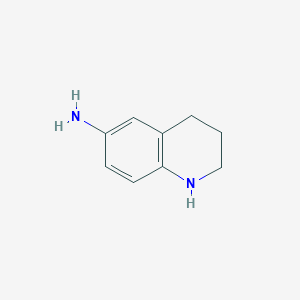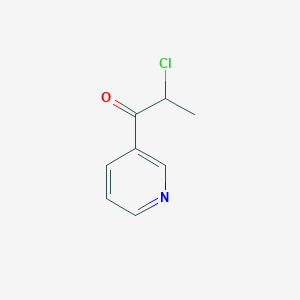
3,4-Dimethoxyphenyl beta-D-glucoside
Vue d'ensemble
Description
3,4-Dimethoxyphenyl beta-D-glucoside is a natural product found in Picea abies . It has a molecular formula of C14H20O8 and a molecular weight of 316.30 g/mol . The IUPAC name for this compound is (2S,3R,4S,5S,6R)-2-(3,4-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol .
Synthesis Analysis
The synthesis of 3,4-Dimethoxyphenyl beta-D-glucoside has been achieved through the glucosylation of 3,4-Dimethoxyphenol (3,4-DMP) in suspension-cultured cells of Coffea arabica . The maximum efficiency of glucosylation was attained, more than 40%, within 96 h after the addition of 1 mM 3,4-DMP when cultured in a modified Murashige and Skoog’s medium with 5 μM 2,4-dichlorophenoxyacetic acid and 0.5 μM kinetin .
Molecular Structure Analysis
The molecular structure of 3,4-Dimethoxyphenyl beta-D-glucoside can be represented by the following SMILES notation: COC1=C(C=C(C=C1)O[C@H]2C@@HCO)O)O)O)OC . This notation represents the connectivity of atoms in the molecule, with the @ symbols indicating the stereochemistry of the molecule .
Physical And Chemical Properties Analysis
3,4-Dimethoxyphenyl beta-D-glucoside has a molecular weight of 316.30 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 316.11581759 g/mol . The topological polar surface area of the compound is 118 Ų .
Applications De Recherche Scientifique
One related compound that has been extensively studied is chalcone, a type of flavonoid phenolic compound . Chalcones have potential anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiparasitic properties . They have inspired the synthesis of numerous derivatives, many of which have similar bioactivities as their natural counterparts, but often with enhanced potency and reduced toxicity .
One related compound that has been extensively studied is chalcone, a type of flavonoid phenolic compound . Chalcones have potential anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiparasitic properties . They have inspired the synthesis of numerous derivatives, many of which have similar bioactivities as their natural counterparts, but often with enhanced potency and reduced toxicity .
Propriétés
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(3,4-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O8/c1-19-8-4-3-7(5-9(8)20-2)21-14-13(18)12(17)11(16)10(6-15)22-14/h3-5,10-18H,6H2,1-2H3/t10-,11-,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLZDPFUIWTENT-RKQHYHRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxyphenyl beta-D-glucoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid](/img/structure/B21060.png)
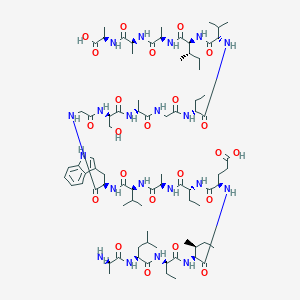
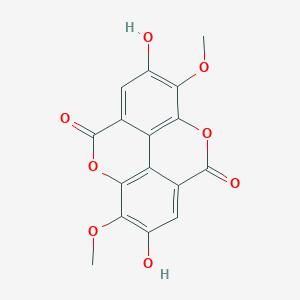
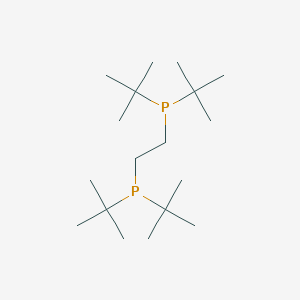
![2-[(4-Iodobenzoyl)amino]pentanedioic acid](/img/structure/B21073.png)
